molecular formula C27H18N2O2S B2485434 4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 325977-82-0

4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2485434
CAS No.: 325977-82-0
M. Wt: 434.51
InChI Key: YTSJYJUCLQGLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide features a benzamide scaffold fused to a 2,3-dihydro-1,3-thiazole ring substituted with a naphthalen-1-yl group at position 4 and a benzoyl moiety at position N. The (2Z) configuration specifies the geometry of the thiazole ring’s exocyclic double bond, which influences its tautomeric equilibrium and intermolecular interactions. This structure combines aromatic bulk (naphthalene and benzoyl groups) with the electron-rich thiazole heterocycle, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on π-π stacking or hydrophobic interactions .

Properties

IUPAC Name

4-benzoyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-25(19-8-2-1-3-9-19)20-13-15-21(16-14-20)26(31)29-27-28-24(17-32-27)23-12-6-10-18-7-4-5-11-22(18)23/h1-17H,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSJYJUCLQGLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with naphthylamine to form an intermediate, which is then reacted with thiosemicarbazide to form the thiazole ring. The reaction conditions often require refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Research has shown that derivatives of benzamides with thiazole structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to 4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N232.65Staphylococcus aureus
N221.30Klebsiella pneumoniae

Anticancer Properties

The anticancer potential of compounds like this compound has been explored in various studies. These compounds have shown promising results against human cancer cell lines, particularly colorectal cancer cells (HCT116). The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

For example, certain derivatives have been reported to exhibit IC50 values lower than standard chemotherapy agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Mechanism of Action
N95.85Inhibition of cell proliferation
N184.53Induction of apoptosis
Standard (5-FU)9.99Antimetabolite activity

Enzyme Inhibition

Compounds similar to this compound have also been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. The presence of thiazole and benzamide moieties enhances binding affinity and inhibitory potency against AChE .

Mechanistic Studies

Recent studies have employed molecular docking and dynamics simulations to elucidate the binding interactions between these compounds and their biological targets. Such studies provide insights into the structure-activity relationships that govern their efficacy and selectivity against various biological targets.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

  • (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methylbenzamide ():

    • Structural Differences : Replaces naphthalene with a phenyl group at position 4 and introduces a 2-methoxyphenyl at position 3.
    • Impact : The methoxy group enhances solubility but reduces lipophilicity compared to naphthalene. X-ray crystallography (mean σ(C–C) = 0.002 Å) confirms planar geometry, with dihedral angles between aromatic rings influencing packing efficiency .
    • Biological Relevance : Similar dihydrothiazole derivatives are explored as kinase inhibitors, where substituent bulk affects target selectivity .
  • 4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-yl)-1,3-Thiazol-2-yl]benzamide ():

    • Structural Differences : Substitutes naphthalene with a coumarin (2-oxochromene) group.
    • Impact : The coumarin’s fused oxygenated ring introduces hydrogen-bonding capacity, contrasting with naphthalene’s purely hydrophobic profile. This may alter binding to serine hydrolases or estrogen receptors .

Electronic and Steric Effects

  • Naphthalene vs. Halogenated Aryl Groups ():
    • Naphthalene’s extended π-system increases steric bulk and enhances van der Waals interactions compared to smaller aryl groups (e.g., 4-fluorophenyl in ). However, synthetic yields for naphthalene-containing analogues are often lower due to steric hindrance during coupling reactions (e.g., 60–70% yields for naphthalene derivatives vs. >80% for phenyl analogues) .
    • Electronic effects: The naphthalene group’s electron-withdrawing nature may polarize the thiazole ring, affecting tautomeric equilibria (e.g., thione vs. thiol forms) and reactivity .

Structural Validation

  • X-ray crystallography using SHELX () and software like WinGX/ORTEP () ensures accurate determination of bond lengths and angles. For example, the target compound’s C=S bond (~1.68 Å) and C-N bond (~1.32 Å) should align with dihydrothiazole benchmarks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Substituents logP* Biological Target
Target Compound 479.54 Naphthalen-1-yl, Benzoyl 4.2 Putative kinase/CA inhibitor
(Z)-4-Methylbenzamide () 392.45 Phenyl, 2-Methoxyphenyl 3.8 Kinase inhibitor
EMAC8002i () 432.48 3-Methyl-4-Aryl, Sulphonamide 2.1 hCA XII (IC₅₀ = 8.2 nM)
4-(Coumarin)benzamide () 406.43 2-Oxochromen-3-yl 3.5 Serine hydrolases

*Calculated using ChemDraw.

Biological Activity

4-benzoyl-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3OSC_{21}H_{17}N_{3}OS, with a molecular weight of approximately 357.44 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of benzothiazole derivatives against various cancer cell lines:

Cell LineLog GI50 Value
Leukemia-5.48
Non-small cell lung cancer-5.48
Colon cancer-5.51
Melanoma-5.48
Ovarian cancer-5.49
Renal cancer-5.53
Prostate cancer-5.50
Breast cancer-5.56

These values suggest that compounds within this chemical class can effectively inhibit cell proliferation at low concentrations .

Antimicrobial Activity

In addition to its anticancer potential, this compound may also exhibit antimicrobial properties. Studies on related thiazole derivatives have shown promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.12 µg/mL
Escherichia coli0.25 µg/mL
Pseudomonas aeruginosa0.30 µg/mL

These findings indicate that thiazole-based compounds can serve as effective antimicrobial agents .

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets within cells. For instance, many thiazoles are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The presence of electron-withdrawing or donating substituents on the aromatic rings can significantly enhance their potency and selectivity towards cancer cells .

Case Studies

  • Study on Anticancer Efficacy : A recent investigation assessed the cytotoxicity of various thiazole derivatives against human breast adenocarcinoma cells (MDA-MB-231). The study found that certain derivatives exhibited IC50 values as low as 0.24 µM, indicating strong anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Screening : Another study evaluated the antimicrobial activity of thiazole derivatives against multi-drug resistant bacterial strains. The results demonstrated that compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections caused by resistant strains .

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurposeYield
14-Benzoylbenzamide, naphthalene-1-thiol, DCM, Pd/CThiazole ring formation60–70%
2Reflux in EtOH, glacial acetic acidCyclization75–85%
3Column chromatography (hexane:EtOAc 3:1)Purification>90% purity

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify Z-configuration of the thiazole ring and benzamide connectivity. Key signals include:
    • Thiazole C=N: δ 160–165 ppm (13^13C) .
    • Naphthalene protons: δ 7.2–8.5 ppm (1^1H) .
  • HPLC : Optimize with a C18 column (acetonitrile/water mobile phase) to confirm purity .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 485.12) .

Basic: What are the common biological targets hypothesized for this compound based on structural analogs?

Answer:

  • Antimicrobial Targets : Thiazole derivatives inhibit bacterial DNA gyrase and fungal ergosterol biosynthesis .
  • Anticancer Targets : Benzamide moieties may interact with histone deacetylases (HDACs) or tubulin polymerization pathways .
  • Enzyme Inhibition : Sulfamoyl groups in analogs show activity against carbonic anhydrase isoforms .

Q. Table 2: Hypothesized Biological Activities

TargetAssay TypeAnalog Activity (IC50)Reference
HDAC1In vitro2.5 μM (similar benzamide-thiazole)
S. aureusMIC8 μg/mL (thiazole-sulfonamide analog)

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Answer:

  • Contradictory NMR Peaks : Compare with computed spectra (e.g., PubChem data ) or adjust solvent systems (e.g., DMSO-d6 vs. CDCl3) to resolve proton splitting .
  • Mass Spec Anomalies : Use tandem MS/MS to differentiate isobaric impurities or degradation products .
  • X-ray Crystallography : Resolve ambiguous configurations (e.g., Z/E isomerism) via single-crystal analysis, as demonstrated for related benzothiazinones .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • pH Adjustment : Ionize sulfonamide groups (pKa ~10) in basic buffers (pH 8–9) .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for improved bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications :
    • Replace naphthalene with substituted phenyl groups to assess π-π stacking effects .
    • Vary benzoyl substituents (e.g., electron-withdrawing Cl or NO2) to modulate HDAC inhibition .
  • Assay Design :
    • Test against Gram-positive/-negative bacteria (MIC) and cancer cell lines (MTT assay) .
    • Use molecular docking to predict binding to HDAC2 or tubulin (PDB: 4LXZ) .

Q. Table 3: Example SAR Modifications

DerivativeModificationActivity Change
4-NO2-benzoylIncreased electron densityHDAC IC50 ↓ 40%
Thiazole→OxazoleReduced planarityAntifungal activity lost

Advanced: What are the critical controls for validating biological activity in assays?

Answer:

  • Positive Controls : Use established inhibitors (e.g., vorinostat for HDACs, ciprofloxacin for bacteria) .
  • Solvent Controls : Include DMSO-only groups to rule out solvent-mediated toxicity .
  • Cell Viability : Normalize data to untreated cells and confirm via ATP-based assays (e.g., CellTiter-Glo) .

Advanced: How to address conflicting data in biological activity between similar compounds?

Answer:

  • Meta-Analysis : Compare logP, polar surface area, and steric parameters across analogs to identify bioavailability bottlenecks .
  • Counter-Screening : Test inactive analogs on off-target proteins (e.g., cytochrome P450) to rule out nonspecific effects .
  • Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. competitive binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.